(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine
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Description
The compound contains an imidazo[1,5-a]pyridine moiety, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
The imidazo[1,5-a]pyridine moiety can undergo a variety of chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,5-a]pyridine derivatives .Scientific Research Applications
Synthesis and Biological Activity
Research into derivatives of imidazo[1,5-a]pyridine, such as (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine, has focused on synthesizing compounds with potential biological and pharmacological activities. One study explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position for their potential as antiulcer agents, though they found limited antisecretory activity but some compounds showed notable cytoprotective properties (Starrett et al., 1989). Another research avenue involved the synthesis of 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridines, which were evaluated for their biological activity against various bacteria and fungi, showing moderate activity in some cases (Bhuva et al., 2015).
Chemical Synthesis and Ligand Development
Further studies have investigated the synthesis of these compounds for use in ligand development and as intermediates in organic synthesis. The synthesis of arylpiperazine derivatives to serve as potentially tridentate ligands for fac-{Re(CO)3}+ cores indicates the utility of imidazo[1,5-a]pyridine derivatives in developing complexes with various coordination geometries (Wei et al., 2004). Moreover, innovative approaches to the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, through the annulation of imidazole and pyrimidine rings, highlight the versatility of these compounds in creating heterocyclic compounds with potential pharmaceutical relevance (Yakovenko et al., 2020).
Electrochemical Synthesis
A notable advancement in the synthesis of imidazo[1,5-a]pyridine derivatives involves the electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines, presenting a one-step process to obtain 3-acyl imidazo[1,5-a]pyridines, which are crucial pharmaceutical moieties (Wang et al., 2022).
Antimicrobial and Antioxidant Evaluation
Additionally, the synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives have identified compounds with significant activity against various bacterial and fungal strains, suggesting their potential as bioactive molecules (Desai et al., 2012). Another study focused on the antioxidant evaluation of some new pyrazolopyridine derivatives, further emphasizing the broad spectrum of biological activities these compounds can exhibit (Gouda, 2012).
Properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-methylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-23-10-12-24(13-11-23)21-14-17-18-4-2-3-9-25(18)19(22-17)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJJLPVVUXNLCX-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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